Studies suggest indirubin may possess anticancer properties by targeting specific signaling pathways in cancer cells. One key target is Signal Transducer and Activator of Transcription 3 (STAT3). STAT3 plays a crucial role in cell growth and survival, and its abnormal activation is linked to various cancers. Research indicates indirubin can block STAT3 signaling in human breast and prostate cancer cells, leading to cancer cell death (apoptosis) []. Additionally, indirubin has shown effectiveness in inhibiting the growth of chronic myelogenous leukemia (CML) cells by targeting another protein, Signal Transducer and Activator of Transcription 5 (STAT5) [].
Indirubin is also being investigated for its potential to modulate inflammatory responses. Macrophages are immune cells that play a role in inflammation. Studies have shown indirubin can suppress the production of pro-inflammatory molecules in macrophages stimulated by lipopolysaccharide (LPS), a bacterial toxin known to trigger inflammation []. This suggests indirubin might be beneficial in regulating inflammatory processes.
Indirubin is a naturally occurring compound that belongs to the class of indole derivatives. It is a stable red isomer of indigo and is chemically classified as 3,2'-bisindole. Indirubin has gained attention due to its significant biological activities, particularly in the field of medicine. It is primarily extracted from the plant Indigo naturalis, which has been used in traditional Chinese medicine for centuries to treat various ailments, including inflammatory diseases and certain cancers . The compound exhibits a characteristic deep red color, which has made it valuable not only in pharmacology but also as a dye.
Indirubin's primary mechanism of action is linked to its inhibition of cyclin-dependent kinases (CDKs) []. CDKs are essential for cell cycle progression. By binding to the ATP-binding site of CDKs, indirubin disrupts their ability to function, potentially leading to cell cycle arrest and hindering cancer cell proliferation [, ].
Indirubin exhibits a wide range of biological activities. It has been shown to possess antiproliferative effects against various cancer cell lines by inhibiting cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 beta (GSK-3β), which are critical regulators of the cell cycle . Furthermore, indirubin has demonstrated anti-inflammatory properties by reducing inflammatory responses in various models. Its ability to induce apoptosis in cancer cells via p53 and mitochondrial pathways highlights its potential as an anticancer agent . Other reported activities include antimicrobial effects and modulation of circadian rhythms .
The synthesis of indirubin can be achieved through several methods:
Indirubin has several applications across different fields:
Studies on indirubin's interactions with biological molecules reveal its binding affinity for various proteins involved in cell signaling pathways. For instance, indirubin has been shown to form hydrogen bonds with amino acids in the ATP-binding site of CDKs, facilitating its inhibitory action on these kinases . Additionally, its interactions with CYP enzymes suggest potential implications for drug metabolism and pharmacokinetics . Understanding these interactions is crucial for optimizing indirubin's therapeutic efficacy and minimizing adverse effects.
Indirubin shares structural similarities with several other compounds derived from indole or indigo. Here are some notable comparisons:
Compound | Structure Type | Biological Activity | Unique Features |
---|---|---|---|
Indigo | 3,3'-indigodisulfonic acid | Dye; less potent against cancer compared to indirubin | Blue pigment; less bioactive |
Tryptanthrin | Indole derivative | Anticancer; anti-inflammatory | Exhibits different mechanisms of action |
Isorhamnetin | Flavonoid | Antioxidant; anti-inflammatory | Different chemical class |
6-Bromoindirubin | Indirubin derivative | Enhanced anticancer activity | Increased solubility |
Indirubin's unique combination of structural features and biological activities distinguishes it from these similar compounds, making it a subject of ongoing research in medicinal chemistry .
Indirubin is a chemical compound with the molecular formula C₁₆H₁₀N₂O₂ and a molecular weight of 262.26 grams per mole [1] [2] [3]. The compound is assigned Chemical Abstracts Service (CAS) number 479-41-4 [1] [2] [3]. Indirubin represents a structural isomer of indigo dye, specifically a bisindole alkaloid formed by the condensation of two indole rings in an asymmetric arrangement [4] [5].
The International Union of Pure and Applied Chemistry (IUPAC) name for indirubin is 3-(3-oxo-1H-indol-2-ylidene)-1H-indol-2-one [2]. Alternative nomenclature includes 2-(2-oxo-1H-indol-3-ylidene)-1H-indol-3-one [6]. The compound is also known by several synonyms including Couroupitine B, Indigo Red, and Indigopurpurin [1] [2] [3].
Indirubin exists as a solid at room temperature, presenting as either purple crystals or powder [7] [3] [8] [9]. The compound exhibits a characteristic very dark red to purple coloration [3] [8] [9] [10]. When crystallized from ethanol, indirubin forms red needle-like crystals with sublimation properties [8] [11]. The compound is described as having a purple powder form with sublimate characteristics, and it is both odorless and tasteless [3].
The distinctive coloration of indirubin is attributed to its extended conjugated system and molecular structure. The compound appears blue to the human eye in solution due to pronounced absorptions with maxima close to or beyond 600 nanometers [12]. This optical property is directly related to the planarity and conjugation degree of the molecule [5] [13].
Indirubin exhibits a high melting point of 350°C according to literature sources [3] [8] [9], with some reports indicating a range of 348-353°C [3] or melting above 340°C [8]. The elevated melting point reflects the strong intermolecular interactions and crystalline stability of the compound.
The predicted boiling point of indirubin is 496.6 ± 45.0°C [3] [8] [9] [11]. This predicted value is calculated based on molecular structure and properties rather than experimental determination.
Indirubin demonstrates thermal stability up to approximately 200-208°C under inert conditions [14]. The compound begins thermal decomposition at temperatures around 250°C [15]. Under oxidizing conditions, thermal stability is slightly reduced, with stability maintained up to 191-197°C [14]. The compound is sensitive to heat and requires storage away from thermal environments [3].
The predicted density of indirubin is 1.417 ± 0.06 grams per cubic centimeter [3] [8] [9] [11]. The refractive index is predicted to be 1.709 [11]. The predicted pKa value is 9.13 ± 0.20 [3] [8] [9], indicating the compound exhibits weak basic properties. The flash point is predicted to be 207°C [11], and the vapor pressure is extremely low at 5.34 × 10⁻¹⁰ mmHg at 25°C [11].
Indirubin exhibits poor water solubility and is generally classified as insoluble in water [16] [10]. This hydrophobic character is attributed to the aromatic bis-indole structure and limited polar functional groups available for hydrogen bonding with water molecules [17] [18].
Indirubin demonstrates variable solubility in organic solvents. The compound is soluble in dimethyl sulfoxide (DMSO) at concentrations of 1 mg/mL [7] [19] to 52 mg/mL (198.27 mM) [16], depending on preparation conditions. Solubility in methanol is very slight and requires heating [3] [8] [9]. The compound shows slight solubility in ethanol [3] [11], while being insoluble according to some sources [16].
Indirubin exhibits good solubility in several organic solvents including pyridine, acetone, chloroform, diethyl ether, and ethyl acetate [11]. The compound is slightly soluble in tetrahydrofuran and very slightly soluble in chloroform or acetone according to some reports [3]. This solubility profile reflects the compound's preference for polar aprotic and moderately polar organic solvents.
Indirubin exhibits characteristic absorption patterns in the ultraviolet and visible regions of the electromagnetic spectrum. The compound shows two characteristic absorption peaks at 293 nanometers and 363 nanometers in the ultraviolet region, and one characteristic absorption peak at 547 nanometers in the visible light region [13]. The maximum absorption wavelength in DMSO occurs at 540 nanometers [3] [8] [9].
The absorption spectrum of indirubin is attributed to π → π* transitions involving the highest occupied molecular orbital (HOMO) to lowest unoccupied molecular orbital (LUMO) transitions [5] [13]. The compound's optical properties are influenced by its degree of conjugation and molecular planarity, with indirubin exhibiting lower planeness and smaller degree of conjugation compared to indigo [13].
Indirubin demonstrates fluorescence characteristics, though with lower intensity compared to indigo. The fluorescence is primarily generated by excitation from LUMO to HOMO transitions with π → π* character [13]. The reduced fluorescence intensity compared to indigo is attributed to indirubin's lower planeness and conjugation degree [13].
Indirubin crystallizes in an asymmetric structure belonging to the Cs point group, contrasting with the symmetric trans structure of indigo which belongs to the C2h point group [5]. The compound forms a large stable conjugated system, though with different steric hindrance effects, planar properties, and conjugation degree compared to its isomer indigo [5].
Irritant